molecular formula C19H18N2O2S2 B2720219 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895483-20-2

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2720219
CAS No.: 895483-20-2
M. Wt: 370.49
InChI Key: HJNBNWKZJPPNDS-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole-based acetamide derivative featuring a 4-ethoxyphenyl substituent at the thiazole C4 position and a phenylthio group at the acetamide moiety. The ethoxy group may enhance lipophilicity compared to methoxy analogs, while the phenylthio substituent could influence electronic properties and binding interactions .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-2-23-15-10-8-14(9-11-15)17-12-25-19(20-17)21-18(22)13-24-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNBNWKZJPPNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

    Substitution Reactions: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the thiazole derivative with phenylthioacetic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide with similar compounds:

Compound Name / ID (Evidence) Substituents (Thiazole C4 / Acetamide) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 4-ethoxyphenyl / phenylthio ~388.5 (estimated) ~275–285 (inferred) Ethoxy enhances lipophilicity; phenylthio introduces steric/electronic effects
Compound 16 () 4-methoxyphenyl / 4-phenylpiperazine 408.52 281–282 86 Methoxy group improves solubility; piperazine enhances polarity
Compound 18 () 4-methoxyphenyl / 4-methoxyphenylpiperazine 438.54 302–303 82 Bulky substituents increase thermal stability
Compound 9 () 4-chlorobenzylidene / 2-thioxo ~450 (estimated) 186–187 90 Thioxo group lowers melting point vs. acetamides
Compound 11c () 4-p-tolyl / triazole-quinoxaline 458.5 Triazole-quinoxaline hybrid may improve π-π stacking
Compound 5 () Coumarin-3-yl / phenylamino 378.25 206–211 89 Coumarin core increases rigidity and melting point

Key Observations:

  • Substituent Effects on Melting Points: Bulky groups (e.g., methoxyphenylpiperazine in ) correlate with higher melting points (>300°C), while thioxo or flexible alkyl chains (e.g., ethoxy) may reduce thermal stability .
  • Molecular Weight and Solubility: The target compound’s estimated molecular weight (~388.5) is lower than triazole derivatives (), suggesting better solubility than bulkier analogs .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the thiazole family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, an ethoxyphenyl group, and a phenylthioacetamide moiety. The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
  • Introduction of the Ethoxyphenyl Group : Electrophilic aromatic substitution reactions are commonly used for this purpose.
  • Formation of the Phenylthioacetamide Moiety : This involves reacting phenylthiol with acetamide derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes.
  • Induction of Apoptosis : It has been observed to promote apoptotic pathways in cancer cells, which is crucial for anticancer activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy was evaluated using standard assays, showing promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have reported on the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies on A549 (lung cancer) and C6 (glioma) cell lines demonstrated that the compound induces cytotoxic effects and promotes apoptosis through caspase activation pathways .
Cell LineIC50 (µM)Mechanism
A54925Apoptosis via caspase activation
C630Induction of DNA damage

Case Studies

  • Study on Anticancer Mechanisms : A study published in 2014 explored various thiazole derivatives, including this compound, showing that these compounds can direct tumor cells towards apoptosis .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy against resistant strains, demonstrating that the compound significantly reduced bacterial growth in vitro .

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